Cas no 57717-97-2 ((+)-Perillyl alcohol)
(+)-Perillyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- (+)-PERILLYL ALCOHOL TERPENE STANDARD
- (+)-Perillyl alcohol
- (4R)-(+)-perillyl
- (R)-(+)-perillyl alcohol
- (R)-[1-(6-Methoxy-2-naphthyl)ethyl]amin
- (R)-[4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol
- (R)-< 1-(6-Methoxy-2-naphthyl)ethyl> amin
- (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine
- [(R)-4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol
- 2-Naphthalenemethanamine,6-methoxy-a-methyl-,(aR)-
- 4-(1-methylethenyl)-1-cyclohexenylmethanol
- AK-57975
- I14-36871
- KB-69402
- SCHEMBL15681915
- J-500062
- NCGC00161638-01
- (R)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol
- AKOS006237377
- (+)perillyl alcohol
- UPCMLD-DP082:001
- [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol
- C22272
- (R)-4-(1-Methylethenyl)-1-cyclohexene-1-methanol
- EN300-26276323
- CHEMBL1593539
- [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
- 57717-97-2
- 4-(1-Methylethenyl)-(4R)-1-Cyclohexene-1-methanol
- NDTYTMIUWGWIMO-JTQLQIEISA-N
- CHEBI:145806
- (R)-Perillyl alcohol
- (4R)-perillyl alcohol
- UPCMLD-DP082
- (R)-p-Mentha-1,8-dien-7-ol
- DTXSID901315388
- d-perillyl alcohol
- CS-0792646
- HY-W747572
-
- MDL: MFCD00142333
- Inchi: 1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1
- InChI Key: NDTYTMIUWGWIMO-JTQLQIEISA-N
- SMILES: OCC1=CC[C@H](C(=C)C)CC1
Computed Properties
- Exact Mass: 152.12000
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.958 g/mL at 25 °C(lit.)
- Boiling Point: 119-121 °C/11 mmHg(lit.)
- Flash Point: 110 °C
- Refractive Index: n20/D 1.501(lit.)
- PSA: 20.23000
- LogP: 2.28130
- Solubility: Not available
(+)-Perillyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P287438-5mg |
(+)-Perillyl alcohol |
57717-97-2 | 5mg |
$150.00 | 2023-05-17 | ||
| TRC | P287438-10mg |
(+)-Perillyl alcohol |
57717-97-2 | 10mg |
$270.00 | 2023-05-17 | ||
| TRC | P287438-25mg |
(+)-Perillyl alcohol |
57717-97-2 | 25mg |
$529.00 | 2023-05-17 | ||
| TRC | P287438-50mg |
(+)-Perillyl alcohol |
57717-97-2 | 50mg |
$913.00 | 2023-05-17 | ||
| TRC | P287438-250mg |
(+)-Perillyl alcohol |
57717-97-2 | 250mg |
$ 3000.00 | 2023-09-06 | ||
| Enamine | EN300-26276323-0.05g |
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol |
57717-97-2 | 95% | 0.05g |
$550.0 | 2024-06-18 |
(+)-Perillyl alcohol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (+)-Perillyl alcohol
(+)-Perillyl Alcohol
(+)-Perillyl alcohol, also known as perillyl alcohol or menthofuranol, is a naturally occurring monoterpene alcohol with the CAS number 57717-97-2. This compound is derived from the essential oils of various plants, particularly those belonging to the Lamiaceae family, such as Mentha piperita (peppermint) and Origanum vulgare (oregano). Its chemical structure consists of a cyclic monoterpene skeleton with a hydroxyl group, making it a valuable compound in both pharmaceuticals and cosmetic industries.
The compound has garnered significant attention in recent years due to its diverse biological activities. Studies have shown that (+)-perillyl alcohol exhibits potent antioxidant, anti-inflammatory, and anticancer properties. For instance, a 2023 study published in the *Journal of Natural Products* highlighted its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways. This makes it a promising candidate for the development of novel anticancer therapies.
In addition to its therapeutic potential, (+)-perillyl alcohol has been extensively studied for its role in skin health. Research conducted at the University of California, Los Angeles (UCLA), demonstrated that this compound can enhance skin barrier function and reduce inflammation in models of atopic dermatitis. Its ability to modulate the expression of genes involved in lipid metabolism and immune response has opened new avenues for its use in skincare products.
The synthesis and extraction methods of (+)-perillyl alcohol have also been optimized in recent years. Traditional extraction techniques, such as steam distillation and solvent extraction, have been complemented by advanced methods like supercritical fluid chromatography (SFC) and enzymatic synthesis. These innovations have not only improved the yield but also ensured the preservation of the compound's bioactive properties.
From an environmental standpoint, the sustainable production of (+)-perillyl alcohol is a growing concern. Scientists are exploring green chemistry approaches, including biotechnological fermentation using engineered microorganisms, to produce this compound on an industrial scale without relying on plant extraction. This shift towards sustainable practices aligns with global efforts to reduce ecological footprints while meeting the increasing demand for natural bioactive compounds.
Furthermore, the application of (+)-perillyl alcohol in functional foods has been explored due to its potential health benefits. Preclinical studies suggest that it may improve metabolic health by reducing oxidative stress and inflammation, which are key contributors to chronic diseases such as obesity and type 2 diabetes. These findings have prompted further research into its efficacy in human clinical trials.
In conclusion, (+)-perillyl alcohol is a multifaceted compound with significant potential across various industries. Its unique chemical properties, coupled with its diverse biological activities, make it a subject of intense research interest. As advancements in synthesis, extraction, and application continue to emerge, this compound is poised to play an even more prominent role in both therapeutic and consumer product markets.
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